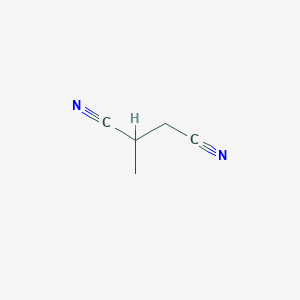

2-Methylbutanedinitrile

Description

2-Methylbutanedinitrile (hypothetical structure: NC-C(CH3)-CH2-CN) is a dinitrile compound featuring two nitrile groups on a four-carbon chain with a methyl substituent at the second carbon. Dinitriles are critical intermediates in organic synthesis, particularly in pharmaceuticals and polymer industries, due to their reactivity in cross-linking and polymerization reactions .

Properties

IUPAC Name |

2-methylbutanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5(4-7)2-3-6/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOKHGKSYLOTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513769 | |

| Record name | 2-Methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-35-8 | |

| Record name | 2-Methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutanedinitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl₅) to form 2-methylbutanenitrile, which is then further reacted with a nitrile source like sodium cyanide (NaCN) under basic conditions to yield 2-methylbutanedinitrile.

Industrial Production Methods: In industrial settings, 2-methylbutanedinitrile is typically produced through large-scale nitrile synthesis processes. These processes often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The starting materials are usually readily available hydrocarbons and nitrile sources, and the reaction conditions are carefully controlled to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutanedinitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products:

Oxidation: Corresponding dicarboxylic acids.

Reduction: Primary diamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylbutanedinitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbutanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as reduction to amines or oxidation to acids.

Comparison with Similar Compounds

2-Methylbutanenitrile (Butanenitrile, 2-methyl; CAS 18936-17-9)

- Molecular Formula : C₅H₉N

- Molecular Weight : 83.13 g/mol

- Key Differences: Functional Groups: Contains a single nitrile group compared to the dinitrile structure of 2-Methylbutanedinitrile. Reactivity: Mononitriles typically undergo hydrolysis to carboxylic acids or reduction to amines, whereas dinitriles enable bifunctional reactivity (e.g., cyclization or polymer formation). Applications: Primarily used as a solvent or intermediate in specialty chemicals, lacking the cross-linking utility of dinitriles .

2-Methyl-2-butenenitrile (CAS 4403-61-6)

- Molecular Formula : C₅H₇N

- Molecular Weight : 81.12 g/mol (calculated)

- Key Differences: Structure: Features an unsaturated double bond (CH₂-C(CH3)-CH₂-CN), enhancing reactivity in addition reactions (e.g., Michael addition). Hazards: Classified as hazardous under workplace safety guidelines, requiring strict handling protocols .

2-(2-Methoxyphenyl)butanedinitrile (CAS not provided)

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Key Differences: Structure: Incorporates a methoxyphenyl group, introducing steric hindrance and electronic effects that alter crystallization behavior. Crystallography: Monoclinic crystal system (space group P21/c) with lattice parameters a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, and β = 102.947° . Applications: Serves as a pharmaceutical intermediate, leveraging the aromatic ring for bioactive molecule synthesis, unlike aliphatic dinitriles .

2-Methylbutyric Acid (CAS 116-53-0)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends: Dinitriles like 2-Methylbutanedinitrile are expected to exhibit higher thermal stability and bifunctional reactivity compared to mononitriles, enabling applications in high-performance polymers (e.g., polyamides) .

- Structural Impact : Aromatic substitutions (e.g., methoxyphenyl in 2-(2-Methoxyphenyl)butanedinitrile) enhance crystallinity and steric effects, which may influence bioavailability in drug design .

- Safety Considerations : Unsaturated nitriles (e.g., 2-Methyl-2-butenenitrile) require stringent handling due to toxicity risks, whereas aliphatic dinitriles may pose fewer hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.